molecular formula C20H23NO2S B2959052 2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide CAS No. 2034409-81-7

2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide

Cat. No.: B2959052
CAS No.: 2034409-81-7
M. Wt: 341.47
InChI Key: UAGKYSBKJRIXTA-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylsulfanyl group and a methoxy-substituted indene moiety, making it an interesting subject for research due to its unique structural properties.

Scientific Research Applications

2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with benzyl mercaptan in the presence of a base to form the benzylsulfanyl intermediate. This intermediate is then reacted with N-(2-chloroacetyl)methylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding hydrocarbon.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes, while the methoxy-substituted indene moiety could modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide
  • 2-(benzylsulfanyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide
  • 2-(benzylsulfanyl)-N-[(2-chloro-2,3-dihydro-1H-inden-2-yl)methyl]acetamide

Uniqueness

This compound is unique due to the presence of both benzylsulfanyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-23-20(11-17-9-5-6-10-18(17)12-20)15-21-19(22)14-24-13-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGKYSBKJRIXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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